D-Leucyl-L-proline
CAS No.: 61430-13-5
Cat. No.: VC19553054
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61430-13-5 |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | (2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9+/m1/s1 |
| Standard InChI Key | VTJUNIYRYIAIHF-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)O)N |
Introduction
Chemical and Structural Properties of D-Leucyl-L-Proline
Molecular Composition and Stereochemical Considerations
D-Leucyl-L-proline (C₁₁H₂₀N₂O₃) consists of a leucine residue with D-configuration at the α-carbon bonded via peptide linkage to L-proline, a cyclic imino acid . The molecular weight of this dipeptide is 228.29 g/mol, with a monoisotopic mass of 228.1474 Da . Its IUPAC name is (2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid, reflecting the stereospecific arrangement critical to its interactions .
Biosynthesis and Metabolic Pathways
Proline Biosynthesis Context
L-Proline biosynthesis occurs via two primary pathways in biological systems:
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Glutamate Pathway: Conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C) by Δ¹-pyrroline-5-carboxylate synthetase (P5CS), followed by reduction to proline via P5C reductase (P5CR) .
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Ornithine Pathway: Transamination of ornithine by ornithine δ-aminotransferase (OAT) to yield P5C, which subsequently undergoes reduction .
While these pathways typically produce L-proline, the incorporation of D-leucine into peptides like D-leucyl-L-proline likely requires non-ribosomal peptide synthesis mechanisms or post-translational modifications, as standard ribosomal translation exclusively utilizes L-amino acids .
Biological Activities and Functional Implications
Stereochemical Effects on Bioactivity
Studies in Zea mays proline-auxotrophic mutants demonstrated that D-proline can partially rescue growth defects at twice the concentration required for L-proline . This suggests enzymatic systems capable of processing D-amino acids under specific conditions, though the exact mechanism—whether via racemization or direct utilization—remains unclear . For D-leucyl-L-proline, the mixed stereochemistry may similarly enable interactions with both D-amino acid-recognizing systems and conventional peptide receptors.
Analytical Characterization and Detection
Spectroscopic Profiles
Mass spectral data for leucylproline analogs show prominent ion clusters at m/z 228.1 ([M+H]⁺) and 250.1 ([M+Na]⁺), consistent with the molecular formula C₁₁H₂₀N₂O₃ . Nuclear magnetic resonance (NMR) analysis would reveal distinct chemical shifts for the D-leucine α-proton (δ ~3.8 ppm) and proline ring protons (δ ~4.1–4.3 ppm), though specific data for this stereoisomer remain unpublished .
Research Challenges and Future Directions
The scarcity of direct studies on D-leucyl-L-proline underscores the need for targeted investigations into:
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Enzymatic Synthesis: Characterizing non-ribosomal peptide synthetases capable of incorporating D-leucine
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Metabolic Fate: Tracing catabolic pathways via proline dehydrogenases or specialized D-amino acid oxidases
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Therapeutic Potential: Screening for antimicrobial, neuromodulatory, or enzyme inhibitory activities
Current evidence suggests that D-amino acid-containing peptides may serve as evolutionary conserved signaling molecules or environmental stress response mediators, warranting expanded exploration of their roles in higher organisms .
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